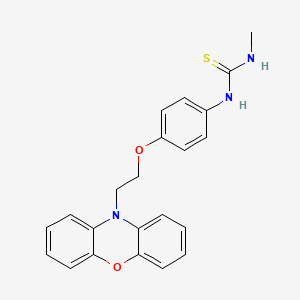

SPA0355

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H21N3O2S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

1-methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea |

InChI |

InChI=1S/C22H21N3O2S/c1-23-22(28)24-16-10-12-17(13-11-16)26-15-14-25-18-6-2-4-8-20(18)27-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |

InChI Key |

IEFRKIYTMPORCY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of SPA0355: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPA0355 is a synthetic thiourea analogue demonstrating significant anti-inflammatory, anti-arthritic, and anti-osteoporotic properties. Its primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This targeted action leads to a downstream cascade of effects, including the suppression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases. Furthermore, this compound modulates bone homeostasis by inhibiting osteoclast differentiation and promoting osteoblast activity. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its therapeutic effects primarily through the suppression of the NF-κB signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the nuclear translocation of its subunits and the subsequent transcription of target genes involved in inflammation and tissue destruction.[1][4]

In studies involving rheumatoid fibroblast-like synoviocytes, this compound effectively suppressed TNF-α-induced NF-κB activity.[1] This inhibition leads to a reduction in the production of inflammatory mediators. Furthermore, in bone marrow macrophages, this compound was found to inhibit RANKL-induced IκBα phosphorylation and the nuclear translocation of NF-κB, key steps in the activation of this pathway.[4]

Effects on Inflammatory and Arthritic Models

In preclinical models of rheumatoid arthritis, this compound has demonstrated potent anti-inflammatory and anti-arthritic effects. It significantly reduces the production of pro-inflammatory cytokines and chemokines, as well as matrix metalloproteinases, which are responsible for the joint destruction seen in arthritis.[1][2]

Quantitative Data: In Vitro Efficacy

| Cell Type | Stimulant | Measured Effect | Outcome with this compound | Reference |

| Rheumatoid Fibroblast-Like Synoviocytes | TNF-α | Chemokine Production | Suppressed | [1][2] |

| Rheumatoid Fibroblast-Like Synoviocytes | TNF-α | Matrix Metalloproteinase Secretion | Suppressed | [1][2] |

| Rheumatoid Fibroblast-Like Synoviocytes | TNF-α | Cell Proliferation | Suppressed | [1][2] |

| Bone Marrow Macrophages | M-CSF and RANKL | Osteoclast Differentiation | Inhibited | [1][2] |

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

Cell Culture and Treatment: Human rheumatoid fibroblast-like synoviocytes (RA-FLS) are cultured in appropriate media. To assess the effect of this compound, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with a pro-inflammatory agent like TNF-α.

Measurement of Inflammatory Mediators:

-

Chemokines and Cytokines: Supernatants from the cell cultures are collected, and the levels of specific chemokines (e.g., IL-8, RANTES) and cytokines (e.g., IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Matrix Metalloproteinases (MMPs): The activity of secreted MMPs (e.g., MMP-1, MMP-3) in the culture supernatant is determined by gelatin zymography.

Cell Proliferation Assay: RA-FLS proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Modulation of Bone Homeostasis

This compound has a dual effect on bone metabolism: it inhibits the formation and activity of osteoclasts (bone-resorbing cells) and promotes the differentiation of osteoblasts (bone-forming cells).[4][5][6] This makes it a promising candidate for the treatment of bone loss associated with conditions like postmenopausal osteoporosis.

Inhibition of Osteoclastogenesis

This compound inhibits osteoclast differentiation induced by macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor κB ligand (RANKL).[1][2][4][6] This inhibition is mediated through the suppression of multiple signaling pathways downstream of the RANK receptor.

In addition to the primary inhibition of NF-κB, this compound also suppresses the RANKL-induced activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, as well as the Akt signaling pathway.[4][6]

References

- 1. This compound, a thiourea analogue, inhibits inflammatory responses and joint destruction in fibroblast-like synoviocytes and mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a thiourea analogue, inhibits inflammatory responses and joint destruction in fibroblast-like synoviocytes and mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates ischemia/reperfusion-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents ovariectomy-induced bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound prevents ovariectomy-induced bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: SPA0355-Mediated Suppression of the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime therapeutic target.[2][3] SPA0355, a novel thiourea analogue, has emerged as a potent anti-inflammatory agent by effectively suppressing this pathway.[2][4] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits NF-κB activation, supported by experimental evidence, detailed protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

The NF-κB Signaling Cascade: A Primer

In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by a family of inhibitor proteins known as IκBs (Inhibitor of κB), with IκBα being the most prominent.[5] Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), a canonical signaling pathway is initiated. This cascade activates the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (or NEMO).[1][6] The activated IKK complex phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[1] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p50/p65 heterodimer into the nucleus, where it binds to κB sites in the promoter regions of target genes, initiating their transcription.[5]

Core Mechanism: this compound Inhibits IKK-Mediated IκBα Phosphorylation

Experimental evidence demonstrates that this compound exerts its inhibitory effect at a crucial upstream juncture in the NF-κB pathway: the activation of the IKK complex. The primary mechanism of action is the suppression of cytokine-induced phosphorylation of the IKKα and IKKβ subunits .[8][9] By preventing the phosphorylation and subsequent activation of IKK, this compound effectively halts the entire downstream signaling cascade.

The key consequences of this action are:

-

Stabilization of IκBα : Since IKKα and IKKβ are not phosphorylated, they cannot phosphorylate IκBα. This prevents the degradation of the inhibitory protein.[8][9]

-

Cytoplasmic Retention of NF-κB : With IκBα remaining intact and bound to the p50/p65 heterodimer, the complex is retained in the cytoplasm.[9][10]

-

Inhibition of NF-κB Transcriptional Activity : The prevention of p50/p65 nuclear translocation means that NF-κB cannot bind to DNA and activate the expression of its target inflammatory genes, such as inducible nitric oxide synthase (iNOS).[8][9]

It is important to note that this compound does not alter the total protein levels of IKKα or IKKβ, indicating that its action is on their activation state (phosphorylation) rather than their expression or stability.[8][9]

Caption: A diagram illustrating the canonical NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Evidence & Data

The mechanism of this compound has been elucidated through a series of key experiments. The data consistently show a concentration-dependent inhibition of NF-κB activation.

Western Blot Analysis

Western blotting has been instrumental in demonstrating the effects of this compound on key proteins in the NF-κB pathway. In cytokine-stimulated RINm5F cells, pre-treatment with this compound led to a marked reduction in the phosphorylation of IKKα and IKKβ, a decrease in IκBα degradation, and a subsequent reduction in the nuclear translocation of the p65 and p50 subunits.[8][9][10]

Table 1: Summary of this compound Effects on NF-κB Pathway Proteins (Western Blot)

| Target Protein | Cellular Fraction | Stimulus | This compound Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|---|---|

| p-IKKα/β | Cytosolic | IL-1β + IFN-γ | 10 - 40 | Concentration-dependent decrease in phosphorylation. | [8][9] |

| IκBα | Cytosolic | IL-1β + IFN-γ | 10 - 40 | Concentration-dependent inhibition of degradation (levels maintained). | [8][9] |

| p65 | Nuclear | IL-1β + IFN-γ | 10 - 40 | Concentration-dependent decrease in nuclear translocation. | [8][9] |

| p50 | Nuclear | IL-1β + IFN-γ | 10 - 40 | Concentration-dependent decrease in nuclear translocation. |[8][9] |

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to directly measure the DNA-binding activity of NF-κB. In RINm5F cells treated with cytokines, a strong NF-κB-DNA binding signal was observed.[9][10] Pre-treatment with this compound significantly and dose-dependently suppressed this binding activity, confirming that the cytoplasmic retention of NF-κB effectively prevents it from engaging its genomic targets.[8][9]

Table 2: Summary of this compound Effects on NF-κB DNA Binding (EMSA)

| Cell Type | Stimulus | This compound Concentration (µM) | Observed Effect on NF-κB DNA Binding | Reference |

|---|---|---|---|---|

| RINm5F Cells | IL-1β + IFN-γ | 10 - 40 | Concentration-dependent reduction in DNA binding activity. | [8][9] |

| Rat Islets | IL-1β + IFN-γ | 40 | Significant reduction in DNA binding activity. |[4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key assays used to characterize this compound's mechanism of action.

Protocol: Western Blot for IKK Phosphorylation and p65 Translocation

This protocol is designed to assess the phosphorylation state of IKK and the subcellular localization of p65.

-

Cell Culture and Treatment :

-

Fractionation of Cytosolic and Nuclear Extracts :

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes, add 0.5% NP-40, and vortex vigorously.

-

Centrifuge at 12,000 x g for 1 minute at 4°C. The supernatant contains the cytosolic fraction.

-

Resuspend the nuclear pellet in a high-salt hypertonic buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification :

-

Determine the protein concentration of both cytosolic and nuclear fractions using a Bradford or BCA assay.

-

-

SDS-PAGE and Electrotransfer :

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against p-IKKα/β, IKKα, IKKβ, IκBα, p65, PCNA (nuclear marker), and β-actin (cytosolic marker).

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Caption: A flowchart outlining the major steps in a Western blot experiment to probe the NF-κB pathway.

Protocol: In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the enzymatic activity of IKKβ and is ideal for quantifying the inhibitory potency (e.g., IC₅₀) of a compound like this compound.

-

Reagents and Setup :

-

Source recombinant active IKKβ enzyme.

-

Use a specific IKKβ substrate, such as a biotinylated peptide derived from IκBα (e.g., IκB-α (Ser32) Biotinylated Peptide).[11]

-

Prepare Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM Na₃VO₄, 50 mM β-glycerophosphate, 2 mM DTT).[11]

-

Prepare ATP solution (e.g., 100 µM).

-

-

Inhibition Assay :

-

In a 96-well plate, add Kinase Assay Buffer, the IκBα substrate peptide, and serial dilutions of this compound (or a known inhibitor like sodium salicylate as a positive control).[1]

-

Add the IKKβ enzyme to each well to start the reaction, excluding "no enzyme" negative controls.

-

-

Detection of Phosphorylation :

-

Stop the reaction by adding 50 mM EDTA.[11]

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Incubate for 1 hour.

-

Wash the plate to remove unbound components.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., Phospho-IκB-α (Ser32/36) antibody).[11] Incubate for 1-2 hours.

-

Wash, then add a labeled secondary antibody (e.g., Europium-labeled).

-

After washing, add an enhancement solution and measure the signal (e.g., time-resolved fluorescence), which is proportional to kinase activity.

-

-

Alternative Luminescence-Based Detection (e.g., Kinase-Glo™) :

-

After the kinase reaction (Step 2), add Kinase-Glo™ reagent.[12] This reagent measures kinase activity by quantifying the amount of ATP consumed. The luminescent signal is inversely proportional to kinase activity.

-

Incubate for 10-15 minutes and read luminescence on a plate reader.

-

Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

-

Cell Line and Transfection :

-

Use a cell line such as HEK293.

-

Co-transfect cells with two plasmids:

-

Alternatively, use a stable cell line already containing an NF-κB reporter construct.[14]

-

-

Assay Protocol :

-

Lysis and Luminescence Reading :

-

Remove media and lyse the cells using a passive lysis buffer.[16]

-

Use a dual-luciferase assay system (e.g., Promega Dual-Glo™).[13]

-

Add the first reagent to measure firefly luciferase activity (NF-κB activity).

-

Add the second "stop and glo" reagent to quench the firefly signal and measure Renilla luciferase activity (normalization control).[13]

-

Read luminescence on a plate reader.

-

-

Data Analysis :

-

Calculate the ratio of Firefly/Renilla luminescence for each well to obtain normalized NF-κB activity.

-

Plot the normalized activity against the concentration of this compound to determine the IC₅₀ value.

-

Conclusion and Therapeutic Implications

The collective evidence strongly supports a clear mechanism for this compound in the suppression of the NF-κB signaling pathway. By directly or indirectly inhibiting the phosphorylation of the IKK complex, this compound prevents the degradation of IκBα, leading to the cytoplasmic sequestration of NF-κB and the subsequent downregulation of inflammatory gene expression. This targeted action at a key regulatory node makes this compound a promising candidate for therapeutic development in a range of NF-κB-driven pathologies, including rheumatoid arthritis and type 1 diabetes.[2][4] Further studies to confirm the direct binding target and to elucidate its kinase selectivity profile will be critical for its advancement as a clinical agent.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a thiourea analogue, inhibits inflammatory responses and joint destruction in fibroblast-like synoviocytes and mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. scienceopen.com [scienceopen.com]

- 9. The efficacy of this compound in protecting β cells in isolated pancreatic islets and in a murine experimental model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.es [promega.es]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Investigating the In Vitro Antioxidant Effects of SPA0355: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPA0355, a thiourea derivative, has emerged as a compound of interest due to its recognized antioxidant and anti-inflammatory properties.[1] Preclinical studies have demonstrated its therapeutic potential in a variety of conditions, including the prevention of bone loss.[1][2] The protective effects of this compound are attributed, in part, to its ability to modulate signaling pathways and regulate the expression of antioxidant enzymes. This technical guide provides a comprehensive overview of the in vitro antioxidant effects of this compound, detailing experimental protocols and known signaling pathways.

Data Presentation

Table 1: Direct Radical Scavenging Activity of this compound

| Assay | Test Compound | Positive Control | IC50 Value (µM) |

| DPPH | This compound | Ascorbic Acid / Trolox | Data not available |

| ABTS | This compound | Ascorbic Acid / Trolox | Data not available |

Table 2: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | Pro-oxidant | Test Compound | Positive Control | EC50 Value (µM) |

| CAA | e.g., HepG2, HaCaT | AAPH | This compound | Quercetin | Data not available |

Mechanism of Action: Indirect Antioxidant Effects

This compound appears to exert its antioxidant effects primarily through indirect mechanisms, which involve the modulation of intracellular signaling pathways and the upregulation of endogenous antioxidant defense systems.

Suppression of Inflammatory and Oxidative Stress Pathways

Research has shown that this compound can suppress the activation of key signaling pathways involved in inflammation and oxidative stress, including MAPKs, Akt, and NF-κB.[1][2] By inhibiting these pathways, this compound can reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby mitigating cellular damage.

Upregulation of Antioxidant Enzymes

In a murine model of liver ischemia/reperfusion injury, treatment with this compound was found to upregulate the levels of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). This suggests that this compound may enhance the cell's intrinsic capacity to neutralize ROS.

Potential Nrf2 Pathway Activation

While direct evidence is pending, the chemical structure of this compound as a thiourea derivative suggests a potential role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes. Many thiourea-containing compounds are known to be potent Nrf2 activators.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the direct and cellular antioxidant effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound of varying concentrations

-

Positive control (e.g., Ascorbic Acid or Trolox)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the same volume of the positive control and methanol (as a blank) to separate wells.

-

To each well, add the DPPH solution and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

This compound of varying concentrations

-

Positive control (e.g., Ascorbic Acid or Trolox)

-

Ethanol or PBS

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a 96-well plate, add a small volume of each this compound dilution to the wells.

-

Add the same volume of the positive control and the solvent (as a blank) to separate wells.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Materials:

-

Human cell line (e.g., HepG2 or HaCaT)

-

Cell culture medium and supplements

-

DCFH-DA solution

-

Peroxyl radical initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH)

-

This compound of varying concentrations

-

Positive control (e.g., Quercetin)

-

Phosphate-buffered saline (PBS)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well black microplate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with different concentrations of this compound and the positive control in the presence of DCFH-DA for a specific time (e.g., 1 hour).

-

Remove the treatment solution and wash the cells with PBS.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 535 nm) with excitation at (e.g., 485 nm) every 5 minutes for 1 hour.

-

The CAA value is calculated from the area under the fluorescence versus time curve. The percentage of inhibition is calculated, and the EC50 value (the median effective concentration) is determined.

Visualizations

The following diagrams illustrate the potential signaling pathways through which this compound may exert its antioxidant effects and a general workflow for in vitro antioxidant screening.

Caption: Putative signaling pathways modulated by this compound.

Caption: In vitro antioxidant screening workflow.

References

The Therapeutic Potential of SPA0355 for Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. Current therapeutic strategies, while effective, are not without limitations, underscoring the need for novel treatment modalities. This technical guide explores the therapeutic potential of SPA0355, a thiourea derivative, in the management of osteoporosis. Drawing upon preclinical evidence, this document details the dual-action mechanism of this compound, which involves the inhibition of osteoclast-mediated bone resorption and the promotion of osteoblast-driven bone formation. We provide a comprehensive overview of the signaling pathways modulated by this compound, present key quantitative data from in vivo and in vitro studies in structured tables, and offer detailed experimental protocols for the key assays cited. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic avenues for osteoporosis.

Introduction

Osteoporosis is a debilitating condition that increases the risk of fragility fractures, leading to significant morbidity and mortality. The pathogenesis of osteoporosis is primarily driven by an imbalance in bone remodeling, where the rate of bone resorption by osteoclasts exceeds the rate of bone formation by osteoblasts. Estrogen deficiency following menopause is a major contributor to this imbalance, leading to an overactivation of osteoclasts.[1]

This compound, a thiourea derivative, has emerged as a promising therapeutic candidate for osteoporosis due to its demonstrated anti-inflammatory and antioxidant properties.[2] Preclinical studies have shown that this compound can effectively prevent bone loss in an animal model of postmenopausal osteoporosis by modulating the activities of both osteoclasts and osteoblasts.[1][2] This guide provides an in-depth analysis of the scientific evidence supporting the therapeutic potential of this compound for osteoporosis.

Mechanism of Action

This compound exhibits a dual mechanism of action that favorably shifts the balance of bone remodeling towards bone formation.

Inhibition of Osteoclastogenesis and Bone Resorption

This compound has been shown to directly inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. In vitro studies using primary bone marrow-derived macrophages demonstrated that this compound suppresses Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.[1][2] This inhibitory effect is crucial as RANKL is the primary cytokine responsible for osteoclast formation and activation.

Stimulation of Osteoblastogenesis and Bone Formation

Concurrently with its anti-resorptive effects, this compound promotes the differentiation and function of osteoblasts. Studies utilizing the MC3T3-E1 pre-osteoblastic cell line have shown that this compound enhances alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and increases the formation of mineralized nodules, indicating mature osteoblast function.[1][3]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound on bone cells are mediated through the modulation of key intracellular signaling pathways.

Suppression of RANKL-Induced Signaling in Osteoclasts

This compound exerts its inhibitory effect on osteoclastogenesis by suppressing the activation of several downstream signaling cascades induced by RANKL. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been observed to inhibit the phosphorylation of key MAPK proteins, which are essential for osteoclast differentiation.[1][2]

-

Akt Signaling: The Akt signaling pathway, which is involved in cell survival and differentiation, is also downregulated by this compound in osteoclast precursors.[1][2]

-

Nuclear Factor-κB (NF-κB) Pathway: this compound suppresses the activation of the NF-κB pathway, a critical transcription factor for osteoclastogenesis.[1][2]

The concerted inhibition of these pathways ultimately leads to a reduction in the expression of key osteoclastogenic transcription factors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

In Vivo Efficacy in Ovariectomized (OVX) Mice

Table 1: Effect of this compound on Bone Morphometric Parameters in OVX Mice

| Parameter | Sham | OVX + Vehicle | OVX + this compound (10 mg/kg) | OVX + this compound (50 mg/kg) |

| Bone Mineral Density (BMD) | Normal | Decreased | Significantly Increased | Significantly Increased |

| Bone Volume/Total Volume (BV/TV) | Normal | Decreased | Significantly Attenuated Decrease | Significantly Attenuated Decrease |

| Trabecular Number (Tb.N) | Normal | Decreased | Significantly Attenuated Decrease | Significantly Attenuated Decrease |

| Trabecular Thickness (Tb.Th) | Normal | Decreased | Significantly Attenuated Decrease | Significantly Attenuated Decrease |

| Trabecular Separation (Tb.Sp) | Normal | Increased | Significantly Attenuated Increase | Significantly Attenuated Increase |

| Data derived from µCT analysis of femurs from ovariectomized mice treated for five weeks.[2][4] |

In Vitro Efficacy in Osteoblasts

Table 2: Effect of this compound on Osteoblast Differentiation and Mineralization

| Parameter | Vehicle Control | This compound (10 µM) | This compound (20 µM) |

| Alkaline Phosphatase (ALP) Activity | Baseline | Significantly Increased | Significantly Increased |

| Mineralization (Alizarin Red S Staining) | Baseline | Dose-dependently Promoted | Dose-dependently Promoted |

| Data from studies on the MC3T3-E1 pre-osteoblastic cell line.[3] |

In Vitro Efficacy in Osteoclasts

Table 3: Effect of this compound on RANKL-Induced Osteoclastogenesis

| Parameter | RANKL + Vehicle | RANKL + this compound |

| Osteoclast Formation | Induced | Inhibited |

| Data from studies on primary bone marrow-derived macrophages.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ovariectomy-Induced Osteoporosis in Mice

-

Animals: Female C57BL/6 mice (8 weeks old) are used.

-

Surgical Procedure: Mice are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. Sham-operated mice undergo a similar surgical procedure without the removal of the ovaries.

-

Treatment: One week after surgery, mice are randomly assigned to treatment groups and receive intraperitoneal injections of this compound (10 or 50 mg/kg) or vehicle control for five weeks.

-

Analysis: At the end of the treatment period, mice are euthanized, and femurs are collected for micro-computed tomography (µCT) analysis to evaluate bone morphometric parameters.

In Vitro Osteoclastogenesis Assay

-

Cell Isolation: Bone marrow cells are isolated from the femurs and tibias of mice.

-

Cell Culture: The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: BMMs are then cultured with M-CSF and RANKL in the presence or absence of this compound for several days to induce osteoclast formation.

-

Analysis: Differentiated osteoclasts are identified and quantified by tartrate-resistant acid phosphatase (TRAP) staining.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in a differentiation medium containing this compound or vehicle control.

-

Cell Lysis: After a specified incubation period (e.g., 7 days), the cells are lysed to release intracellular proteins, including ALP.

-

Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate. ALP in the lysate hydrolyzes pNPP to p-nitrophenol, which is a colored product.

-

Quantification: The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm, which is proportional to the ALP activity.

Alizarin Red S Staining for Mineralization

-

Cell Culture: MC3T3-E1 cells are cultured in osteogenic differentiation medium with or without this compound for an extended period (e.g., 21 days) to allow for matrix mineralization.

-

Fixation: The cells are fixed with a suitable fixative, such as 4% paraformaldehyde.

-

Staining: The fixed cells are stained with Alizarin Red S solution, which specifically binds to calcium deposits in the mineralized matrix, resulting in a red color.

-

Quantification: The stained mineralized nodules can be visualized and imaged. For quantitative analysis, the stain can be extracted and its absorbance measured.

Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Bone marrow-derived macrophages are treated with RANKL and/or this compound for various time points. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., MAPKs, Akt, NF-κB components).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Safety Profile

Preliminary studies in mice have indicated that this compound is well-tolerated. Intraperitoneal administration of this compound did not show any signs of hepatotoxicity or nephrotoxicity and had minimal effects on hematological parameters.[2]

Conclusion

This compound presents a promising, dual-action therapeutic strategy for the treatment of osteoporosis. Its ability to concurrently inhibit bone resorption and stimulate bone formation addresses the underlying imbalance in bone remodeling that characterizes the disease. The modulation of key signaling pathways, including MAPK, Akt, and NF-κB, provides a mechanistic basis for its observed effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a novel treatment for osteoporosis.

References

The Thiourea Derivative SPA0355: A Novel Modulator of Osteoblast Function

An In-depth Technical Guide on its Role in Osteoblast Differentiation and Mineralization

Abstract

SPA0355, a thiourea derivative with known anti-inflammatory and antioxidant properties, has emerged as a promising candidate for the management of bone loss, such as in postmenopausal osteoporosis.[1][2][3] This technical guide delves into the molecular mechanisms and cellular effects of this compound on osteoblast differentiation and mineralization. In vitro studies have demonstrated that this compound significantly enhances osteogenic processes, indicating its potential as a therapeutic agent to stimulate bone formation.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathways involved in the action of this compound on osteoblasts.

Quantitative Effects of this compound on Osteoblast Differentiation and Mineralization

The pro-osteogenic effects of this compound have been quantified through in vitro assays using the MC3T3-E1 pre-osteoblastic cell line. The compound has been shown to dose-dependently increase key markers of osteoblast differentiation and maturation.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity

| Treatment Group | This compound Concentration (µM) | ALP Activity (p-nitrophenol released) | Outcome |

| Vehicle Control | 0 | Baseline | - |

| This compound | 10 | Significantly Increased | Dose-dependent increase |

| This compound | 20 | Significantly Increased | Dose-dependent increase |

Data is qualitatively described based on published graphical representations.[4]

Table 2: Effect of this compound on Extracellular Matrix Mineralization

| Treatment Group | This compound Concentration (µM) | Mineralization (Alizarin Red S Staining) | Outcome |

| Vehicle Control | 0 | Baseline | - |

| This compound | 10 | Significantly Increased | Dose-dependent increase in bone nodule formation |

| This compound | 20 | Significantly Increased | Dose-dependent increase in bone nodule formation |

Data is qualitatively described based on published graphical representations.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on osteoblast differentiation and mineralization.

Cell Culture and Osteoblast Differentiation

-

Cell Line: MC3T3-E1, a pre-osteoblastic cell line derived from mouse calvaria.

-

Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Medium: Culture medium further supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Seeding Density: 5 x 104 cells per well in a 24-well plate.[4]

-

Treatment: Cells are treated with varying concentrations of this compound (10 µM and 20 µM) in differentiation medium. The medium is replaced every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay

-

Time Point: 7 days post-treatment.[4]

-

Procedure:

-

Cells are washed with Phosphate-Buffered Saline (PBS).

-

Cells are lysed using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

The reaction is stopped, and the absorbance is measured at 405 nm using a spectrophotometer.

-

ALP activity is quantified by comparing the absorbance to a standard curve of p-nitrophenol.

-

Alizarin Red S Staining for Mineralization

-

Time Point: 21 days post-treatment.[4]

-

Procedure:

-

Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

The fixed cells are washed with deionized water.

-

Cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

The excess stain is removed by washing with deionized water.

-

The stained mineralized nodules are visualized and photographed using a microscope.

-

For quantification, the Alizarin Red S stain is extracted using a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0).[4]

-

The absorbance of the extracted dye is measured at 562 nm.

-

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Osteoblasts

While the precise molecular targets of this compound in osteoblasts are still under investigation, its pro-osteogenic effects are thought to be linked to the modulation of key signaling pathways that govern osteoblast differentiation. The compound has been shown to suppress the activation of MAPK, Akt, and NF-κB pathways in other cell types, which are also known to play regulatory roles in osteogenesis.

Caption: Proposed mechanism of this compound on osteoblast differentiation.

Experimental Workflow for Assessing Osteogenic Potential

The in vitro assessment of this compound's effect on osteoblasts follows a structured workflow from cell culture to the final analysis of differentiation and mineralization markers.

Caption: Experimental workflow for in vitro osteogenesis assays.

Conclusion

This compound demonstrates a significant, dose-dependent stimulatory effect on osteoblast differentiation and mineralization in vitro.[4] Its ability to enhance both early (ALP activity) and late (matrix mineralization) markers of osteogenesis suggests that it acts on multiple stages of osteoblast maturation.[4] While the precise signaling mechanisms in osteoblasts require further elucidation, the known inhibitory effects of this compound on inflammatory pathways like MAPK, Akt, and NF-κB may contribute to its pro-osteogenic activity. These findings underscore the potential of this compound as a therapeutic agent for bone anabolic strategies in diseases characterized by bone loss. Further research is warranted to fully characterize its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Anti-Arthritic Potential of SPA0355: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-arthritic effects of SPA0355, a novel thiourea analogue. By targeting key inflammatory pathways, this compound demonstrates significant potential in mitigating the joint inflammation and destruction characteristic of rheumatoid arthritis. This document summarizes the key quantitative findings, details the experimental methodologies employed in its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory and anti-arthritic effects primarily through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which collectively contribute to the pathogenesis of rheumatoid arthritis.[1] this compound has been shown to suppress the activation of NF-κB, thereby reducing the inflammatory cascade and protecting against joint damage.[1]

Quantitative Efficacy of this compound

The therapeutic potential of this compound has been substantiated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

In Vitro Efficacy: Human Rheumatoid Fibroblast-Like Synoviocytes (RA-FLS)

| Parameter Assessed | Treatment Conditions | Result |

| Cell Viability | This compound (up to 40 µM) for 24h | No significant cytotoxicity observed |

| TNF-α-induced Chemokine Production (CCL5 & CXCL5) | RA-FLS treated with TNF-α (10 ng/mL) +/- this compound (10-40 µM) for 24h | Dose-dependent reduction in CCL5 and CXCL5 secretion |

| TNF-α-induced MMP Secretion (MMP-1 & MMP-3) | RA-FLS treated with TNF-α (10 ng/mL) +/- this compound (10-40 µM) for 24h | Dose-dependent decrease in MMP-1 and MMP-3 levels |

| TNF-α-induced Cell Proliferation | RA-FLS treated with TNF-α (10 ng/mL) +/- this compound (10-40 µM) for 72h | Significant inhibition of proliferation at 40 µM |

In Vitro Efficacy: Osteoclast Differentiation

| Parameter Assessed | Treatment Conditions | Result |

| Osteoclast Differentiation | Bone marrow macrophages treated with M-CSF and RANKL +/- this compound (10-40 µM) | Dose-dependent inhibition of osteoclast formation |

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) in Mice

| Parameter Assessed | Treatment Groups | Result |

| Arthritis Incidence & Severity | Prophylactic (this compound, 10 mg/kg/day, i.p.) and therapeutic (this compound, 10 mg/kg/day, i.p.) | Significant reduction in arthritis score and paw thickness |

| Histopathological Analysis of Joints | This compound-treated vs. vehicle-treated CIA mice | Marked reduction in synovial inflammation, cartilage destruction, and bone erosion |

| Serum Levels of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-17) | This compound-treated CIA mice | Significant decrease in systemic levels of key pro-inflammatory cytokines |

| Serum Levels of Anti-inflammatory Cytokine (IL-10) | This compound-treated CIA mice | Significant increase in the systemic level of the anti-inflammatory cytokine IL-10 |

| Joint Levels of RANKL | This compound-treated CIA mice | Reduced expression of RANKL in arthritic joints |

Experimental Protocols

The following section details the methodologies for the key experiments conducted to evaluate the anti-arthritic effects of this compound.

In Vitro Experiments

Cell Culture: Human rheumatoid fibroblast-like synoviocytes (RA-FLS) were isolated from synovial tissues of rheumatoid arthritis patients and cultured in DMEM supplemented with 10% fetal bovine serum.

Chemokine and MMP Measurement: RA-FLS were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 24 hours. The levels of CCL5, CXCL5, MMP-1, and MMP-3 in the culture supernatants were quantified by ELISA.

Cell Proliferation Assay: RA-FLS proliferation was assessed using a BrdU incorporation assay. Cells were treated with TNF-α and this compound for 72 hours, and BrdU incorporation was measured according to the manufacturer's protocol.

Osteoclast Differentiation Assay: Bone marrow cells from mice were cultured with M-CSF (10 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs). BMMs were then cultured with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence of this compound for 4 days. Osteoclast formation was assessed by TRAP staining.

In Vivo Experiments

Induction of Collagen-Induced Arthritis (CIA): Male DBA/1J mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was administered 21 days after the primary immunization.

This compound Administration:

-

Prophylactic Treatment: this compound (10 mg/kg) or vehicle was administered daily by intraperitoneal injection from the day of the primary immunization for 21 days.

-

Therapeutic Treatment: this compound (10 mg/kg) or vehicle was administered daily by intraperitoneal injection for 10 days after the onset of arthritis.

Assessment of Arthritis: The severity of arthritis was evaluated by scoring each paw from 0 to 4 based on the degree of inflammation. Paw thickness was measured using a digital caliper.

Histological Analysis: Ankle joints were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation and cartilage destruction.

Cytokine Measurement: Serum and joint tissue homogenate levels of TNF-α, IL-1β, IL-17, and IL-10 were measured by ELISA.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for SPA0355 in Osteoclast Differentiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of SPA0355 on osteoclast differentiation.

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their excessive activity is implicated in pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from their monocytic precursors is a complex process primarily driven by the interaction of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with its receptor, RANK. This compound, a thiourea derivative, has been identified as an inhibitor of RANKL-induced osteoclastogenesis in vitro.[1] This document outlines a detailed protocol to assess the efficacy of this compound in preventing osteoclast differentiation using primary murine bone marrow-derived macrophages (BMMs).

Mechanism of Action

This compound exerts its inhibitory effect on osteoclast differentiation by suppressing critical signaling pathways induced by RANKL.[1] Specifically, this compound has been shown to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, as well as the Akt and NF-κB signaling cascades.[1] This upstream inhibition leads to the downregulation of essential osteoclastogenic transcription factors and marker genes, ultimately blocking the formation of mature, multinucleated osteoclasts.[1]

Signaling Pathway of this compound in Osteoclast Differentiation

Caption: this compound inhibits RANKL-induced signaling pathways.

Experimental Protocol

This protocol details the isolation of murine bone marrow-derived macrophages (BMMs) and their subsequent differentiation into osteoclasts in the presence of this compound.

Materials and Reagents

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

TRAP (Tartrate-Resistant Acid Phosphatase) Staining Kit

-

4-6 week old mice

Experimental Workflow

Caption: Workflow for this compound osteoclast differentiation assay.

Step-by-Step Procedure

-

Isolation of Bone Marrow-Derived Macrophages (BMMs):

-

Euthanize a 4-6 week old mouse and dissect the femurs and tibias.

-

Flush the bone marrow from the bones using α-MEM.

-

Culture the flushed cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL of M-CSF for 3 days. The adherent cells are the BMMs.

-

-

Osteoclast Differentiation Assay:

-

Harvest the BMMs and seed them into a 96-well plate at a density of 1 x 104 cells per well.

-

Culture the cells in differentiation medium containing α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 30 ng/mL RANKL.[1]

-

Add this compound to the designated wells at final concentrations of 10 µM and 20 µM.[1] A vehicle control (DMSO) should be run in parallel.

-

Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

-

-

TRAP Staining and Quantification:

-

After 4 days, aspirate the culture medium and wash the cells with PBS.

-

Fix the cells with a fixation solution (e.g., 10% formalin) for 10 minutes.

-

Stain for TRAP activity using a commercially available TRAP staining kit, following the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope. These are considered mature osteoclasts.

-

Data Presentation

The efficacy of this compound in inhibiting osteoclast differentiation can be quantified by comparing the number of TRAP-positive MNCs in treated wells to the vehicle control.

| Treatment Group | Concentration (µM) | Mean Number of TRAP+ MNCs/well (± SD) | % Inhibition |

| Vehicle Control | 0 (DMSO) | Expected High Number | 0% |

| This compound | 10 | Expected Intermediate Number | Calculate |

| This compound | 20 | Expected Low Number | Calculate |

Note: The actual number of cells will vary depending on experimental conditions. The data presented here is illustrative of the expected trend based on published findings, where 20 µM this compound resulted in almost complete inhibition of osteoclastogenesis.[1]

Gene Expression Analysis (Optional)

To further investigate the mechanism of this compound, quantitative real-time PCR (qRT-PCR) can be performed to analyze the expression of key osteoclast marker genes.

| Gene | Function | Expected Expression Change with this compound |

| Nfatc1 | Master regulator of osteoclastogenesis | Decreased |

| Acp5 (TRAP) | Osteoclast marker | Decreased |

| Ctsk (Cathepsin K) | Bone resorption enzyme | Decreased |

| Mmp9 (Matrix Metallopeptidase 9) | Bone matrix degradation | Decreased |

| Oscar | Osteoclast-associated receptor | Decreased |

| Itgb3 (Integrin beta-3) | Cell adhesion | Decreased |

Summary

This protocol provides a robust framework for assessing the inhibitory effects of this compound on osteoclast differentiation. The primary endpoint is the quantification of TRAP-positive multinucleated cells. Further mechanistic insights can be gained through the analysis of downstream signaling molecules and gene expression. The provided data tables and diagrams offer a clear structure for presenting and interpreting the experimental results.

References

Application Notes and Protocols for SPA0355 in an Ovariectomized Mouse Model of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postmenopausal osteoporosis, a condition characterized by reduced bone mineral density and an elevated risk of fractures, is primarily driven by estrogen deficiency. This hormonal imbalance leads to an overactivation of osteoclasts, the cells responsible for bone resorption, tipping the delicate scale of bone remodeling.[1] The ovariectomized (OVX) mouse is a widely accepted preclinical model that mimics the estrogen-deficient state of postmenopausal women, providing a robust platform for evaluating novel therapeutic agents for osteoporosis.[2][3]

SPA0355, a thiourea derivative, has emerged as a promising candidate for the management of postmenopausal osteoporosis.[1][4] This compound has demonstrated a dual mechanism of action: it inhibits osteoclast-mediated bone resorption and stimulates osteoblast differentiation, leading to the prevention of bone loss in OVX mice.[1][4] Notably, its therapeutic effects appear to be independent of the estrogen receptor, suggesting a novel mechanistic pathway.[1][4] Furthermore, studies have indicated that this compound is a safe compound, showing no signs of hepatotoxicity or nephrotoxicity at effective doses.[1][4]

These application notes provide a comprehensive guide for utilizing this compound in an OVX mouse model of osteoporosis, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action of this compound

This compound exerts its protective effects on bone through the modulation of key signaling pathways involved in osteoclastogenesis and osteoblastogenesis.

Inhibition of Osteoclastogenesis:

This compound has been shown to inhibit the differentiation of bone marrow-derived macrophages into mature osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][4] This inhibition is achieved through the suppression of several downstream signaling cascades:

-

MAPK Pathway: this compound suppresses the activation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial for transmitting signals that promote osteoclast formation.[1][4]

-

Akt Pathway: The compound also inhibits the Akt signaling pathway, another critical component in the regulation of cell survival and differentiation of osteoclasts.[4]

-

NF-κB Pathway: this compound blocks the activation of the Nuclear Factor-κB (NF-κB) pathway, a key transcription factor that governs the expression of genes essential for osteoclastogenesis.[1][4]

Caption: this compound inhibits osteoclastogenesis by suppressing key signaling pathways.

Stimulation of Osteoblastogenesis:

In addition to its anti-resorptive properties, this compound promotes bone formation by enhancing the differentiation of osteoblasts.[1][4] This is evidenced by increased alkaline phosphatase (ALP) activity and the formation of mineralized nodules in vitro, both of which are markers of mature, bone-forming osteoblasts.[1][4]

Caption: this compound stimulates osteoblast differentiation, leading to increased bone formation markers.

Experimental Protocols

The following protocols are based on established methodologies for the use of this compound in an OVX mouse model of osteoporosis.[1]

1. Animal Model and Ovariectomy Procedure

-

Animals: Female C57BL/6J mice, 8 weeks of age, are commonly used.[2]

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using an intraperitoneal injection of a ketamine (100 mg/kg) and xylazine (10 mg/kg) cocktail.[1]

-

Surgical Procedure (Bilateral Ovariectomy):

-

Sham Operation: For the control group, perform a similar surgical procedure without removing the ovaries.

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

2. Experimental Design and this compound Administration

-

Grouping: Divide the mice into the following groups (n=5 per group is a reported sample size):[1]

-

Sham-operated + Vehicle

-

OVX + Vehicle

-

OVX + this compound (10 mg/kg)

-

OVX + this compound (50 mg/kg)

-

-

Vehicle: Corn oil is a suitable vehicle for this compound.[1]

-

This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations.

-

Administration:

Caption: Experimental workflow for evaluating this compound in the OVX mouse model.

3. Endpoint Analysis

-

Body and Uterine Weight: At the end of the study, measure the body weight and uterine weight of all animals. A significant decrease in uterine weight in the OVX groups confirms the success of the surgery.[1]

-

Bone Mineral Density (BMD) and Micro-computed Tomography (µCT) Analysis:

-

Euthanize the mice and collect the femurs.

-

Fix the femurs in 4% paraformaldehyde.[1]

-

Analyze the femurs using µCT to determine BMD and various bone morphometric parameters.

-

Expected Outcomes and Data Presentation

Treatment with this compound is expected to prevent the bone loss induced by ovariectomy. The following tables summarize the anticipated quantitative data based on published findings.

Table 1: Effects of this compound on Body and Uterine Weight in OVX Mice [1][5]

| Group | Body Weight (g) | Uterine Weight (mg) |

| Sham | ~22 | ~80 |

| OVX + Vehicle | ~28 | ~20 |

| OVX + this compound (10 mg/kg) | ~28 | ~20 |

| OVX + this compound (50 mg/kg) | ~28 | ~20 |

Data are presented as approximate mean values. Ovariectomy is expected to significantly increase body weight and decrease uterine weight compared to the sham group. This compound is not expected to significantly alter these parameters compared to the OVX + Vehicle group.

Table 2: Effects of this compound on Bone Mineral Density (BMD) in OVX Mice [6]

| Group | Bone Mineral Density (g/cm²) |

| Sham | Higher |

| OVX + Vehicle | Significantly Lower than Sham |

| OVX + this compound (10 mg/kg) | Significantly Higher than OVX + Vehicle |

| OVX + this compound (50 mg/kg) | Significantly Higher than OVX + Vehicle |

Ovariectomy leads to a marked decrease in BMD. This compound treatment is expected to significantly prevent this loss of BMD.

Table 3: Effects of this compound on Bone Morphometric Parameters in OVX Mice (µCT Analysis) [1][6]

| Parameter | Sham | OVX + Vehicle | OVX + this compound (10 mg/kg) | OVX + this compound (50 mg/kg) |

| Bone Volume/Total Volume (BV/TV, %) | Higher | Lower | Significantly Higher than Vehicle | Significantly Higher than Vehicle |

| Trabecular Number (Tb.N, 1/mm) | Higher | Lower | Higher than Vehicle | Higher than Vehicle |

| Trabecular Thickness (Tb.Th, mm) | Higher | Lower | Higher than Vehicle | Higher than Vehicle |

| Trabecular Separation (Tb.Sp, mm) | Lower | Higher | Lower than Vehicle | Lower than Vehicle |

| Bone Surface/Total Volume (BS/TV, 1/mm) | Higher | Lower | Higher than Vehicle | Higher than Vehicle |

Ovariectomy is expected to have a detrimental effect on trabecular bone microarchitecture, as indicated by decreased BV/TV, Tb.N, and Tb.Th, and increased Tb.Sp. This compound treatment is anticipated to significantly attenuate these changes, indicating a preservation of bone structure.

Conclusion

This compound represents a promising therapeutic agent for postmenopausal osteoporosis with a dual mechanism of action that both inhibits bone resorption and promotes bone formation. The ovariectomized mouse model provides a reliable and relevant in vivo system to further investigate the efficacy and underlying mechanisms of this compound. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for osteoporosis.

References

- 1. This compound prevents ovariectomy-induced bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ovariectomy-Induced Dysbiosis May Have a Minor Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tusach.thuvienkhoahoc.com [tusach.thuvienkhoahoc.com]

- 4. This compound prevents ovariectomy-induced bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Alkaline Phosphatase (ALP) Staining with SPA0355 Treatment in MC3T3-E1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPA0355, a thiourea derivative, has been identified as a promising therapeutic candidate for managing postmenopausal osteoporosis.[1][2] It has demonstrated the ability to prevent bone loss in ovariectomized mice by not only inhibiting osteoclast resorption but also by stimulating osteoblast differentiation.[1][2] One of the key early markers of osteoblast differentiation is the increased activity of alkaline phosphatase (ALP). In the pre-osteoblastic cell line MC3T3-E1, treatment with this compound has been shown to significantly enhance ALP activity, indicating its potential to promote bone formation.[1][2][3] These application notes provide a summary of the effects of this compound on ALP activity in MC3T3-E1 cells and detailed protocols for assessing this key osteogenic marker.

Data Presentation

Treatment of MC3T3-E1 cells with this compound results in a dose-dependent increase in alkaline phosphatase activity, an early indicator of osteogenic differentiation. The table below summarizes the quantitative results of ALP activity following a 7-day treatment period.

Table 1: Quantitative Analysis of ALP Activity in MC3T3-E1 Cells Treated with this compound

| Treatment Group | Concentration (µM) | ALP Activity (p-nitrophenol released, normalized to control) | Statistical Significance (p-value vs. Vehicle) |

| Vehicle Control | 0 | 1.00 | - |

| This compound | 10 | Increased | <0.01 |

| This compound | 20 | Significantly Increased | <0.01 |

Note: This table is a representation of findings that this compound significantly increased ALP activity at 10 and 20 µM concentrations.[2][3] The values for "p-nitrophenol released" are presented as a normalized ratio to the vehicle control for illustrative purposes based on published graphical data.

Experimental Protocols

Cell Culture and Osteogenic Differentiation of MC3T3-E1 Cells

This protocol outlines the general procedure for culturing MC3T3-E1 cells and inducing osteogenic differentiation.

Materials:

-

MC3T3-E1 subclone 4 cells

-

Alpha Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

L-Ascorbic Acid

-

β-Glycerophosphate

-

Dexamethasone

-

Cell culture flasks (T-75)

-

Multi-well plates (6-well, 24-well)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: For experiments, cells are seeded in multi-well plates at a density of 5 x 10^4 cells per well (for a 6-well plate) or adjusted for other plate sizes.[3]

-

Osteogenic Induction: Once cells reach approximately 80-90% confluency, the growth medium is replaced with an osteogenic differentiation medium. This medium consists of the standard culture medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate. Some protocols may also include 10 nM dexamethasone.

This compound Treatment

This protocol describes the preparation and application of this compound to induce osteoblast differentiation.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Osteogenic differentiation medium

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be high enough to allow for dilution into the final treatment concentrations without the DMSO concentration exceeding 0.1% in the final culture medium.

-

Treatment: Add the appropriate volume of the this compound stock solution to the osteogenic differentiation medium to achieve the final desired concentrations (e.g., 10 µM and 20 µM).[2][3] A vehicle control group should be prepared with the same final concentration of DMSO.

-

Application: Replace the medium in the cell culture wells with the prepared this compound-containing or vehicle control medium.

-

Incubation: Incubate the cells for 7 days, replacing the treatment medium every 2-3 days with a freshly prepared medium.[3]

Alkaline Phosphatase (ALP) Staining

This qualitative assay visualizes the presence and distribution of ALP activity in the cell culture.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Alkaline Phosphatase Staining Kit (containing BCIP/NBT substrate)

-

Wash Buffer (e.g., PBS)

Procedure:

-

Fixation: After the 7-day treatment period, remove the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA to each well and incubating for 10-15 minutes at room temperature.

-

Washing: Aspirate the PFA and wash the cells three times with PBS.

-

Staining: Prepare the ALP staining solution according to the manufacturer's instructions (e.g., mixing BCIP and NBT solutions).

-

Add the staining solution to each well, ensuring the cell monolayer is completely covered.

-

Incubation: Incubate the plate in the dark at room temperature or 37°C for 15-60 minutes, or until a purple precipitate is visible. Monitor the color development under a microscope.

-

Stopping the Reaction: Stop the reaction by aspirating the staining solution and washing the cells twice with PBS.

-

Imaging: Add PBS to the wells to prevent drying and visualize the stained cells using a light microscope.

Quantitative Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the level of ALP activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a buffer containing Triton X-100)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Stop solution (e.g., 3 M NaOH)

-

BCA Protein Assay Kit

-

96-well microplate reader

Procedure:

-

Cell Lysis: After the 7-day treatment, wash the cells with PBS and then add cell lysis buffer to each well.

-

Incubate on ice for 10-30 minutes to ensure complete lysis.

-

Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration in each lysate sample using a BCA protein assay.

-

ALP Reaction: In a 96-well plate, add a specific volume of cell lysate from each sample.

-

Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The pNPP will be hydrolyzed by ALP to p-nitrophenol, which is yellow.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Create a standard curve using known concentrations of p-nitrophenol. Calculate the ALP activity in each sample and normalize it to the total protein concentration.

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound's effect on ALP activity.

Proposed Signaling Pathway

While this compound is known to inhibit the MAPK pathway in osteoclasts, its pro-osteogenic effects in MC3T3-E1 cells suggest it may modulate key transcription factors for osteoblast differentiation. The ERK-MAPK pathway is crucial for the function of Runx2, a master regulator of osteogenesis.[4] It is hypothesized that this compound may promote osteoblast differentiation through a mechanism that enhances the activity of Runx2 and its downstream target, Osterix, leading to increased expression of osteogenic markers like ALP.

Caption: Hypothesized pathway of this compound-induced osteoblast differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin K2 stimulates MC3T3-E1 osteoblast differentiation and mineralization through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound, a Thiourea Analogue, Against Lipopolysaccharide-Induced Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Effect of SPA0355 on Mineralization using Alizarin Red S Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoblast differentiation and subsequent mineralization are critical processes in bone formation and regeneration. The evaluation of compounds that can modulate these processes is a key aspect of developing novel therapeutics for bone-related disorders such as osteoporosis. SPA0355, a thiourea derivative, has been identified as a potential candidate for preventing bone loss by promoting osteoblast differentiation and inhibiting bone resorption.[1][2] A fundamental technique to assess the pro-osteogenic potential of compounds like this compound is Alizarin Red S (ARS) staining. This method allows for the specific detection and quantification of calcium deposits, a hallmark of mature osteoblasts and successful mineralization.[3][4]

Alizarin Red S is an anthraquinone dye that reacts with calcium ions to form a stable, orange-red chelate complex, providing a visual and quantifiable measure of extracellular matrix mineralization.[5][6][7] This application note provides detailed protocols for utilizing Alizarin Red S staining to evaluate the dose-dependent effect of this compound on the mineralization of pre-osteoblastic cell lines, such as MC3T3-E1 cells.[1][8]

Principle of Alizarin Red S Staining

The staining mechanism relies on the ability of Alizarin Red S to bind specifically to calcium salts. The sulfonic acid and hydroxyl groups of the dye chelate calcium ions present in the mineralized nodules, forming an insoluble, brightly colored complex.[5] The intensity of the staining is proportional to the amount of calcium deposition, which can be qualitatively observed under a microscope or quantitatively measured by extracting the dye and determining its absorbance using a spectrophotometer.[9][10][11]

Experimental Data

Effect of this compound on Osteoblast Mineralization

Studies have shown that this compound promotes the differentiation of osteoblasts, leading to increased alkaline phosphatase (ALP) activity, an early marker of osteogenesis, and enhanced formation of mineralized nodules.[1][8] The effect of this compound on mineralization is dose-dependent, with significant increases observed at concentrations of 10 µM and 20 µM in MC3T3-E1 cells.[1][8]

The following table provides an illustrative summary of the quantitative analysis of Alizarin Red S staining after treatment with this compound.

| Treatment Group | This compound Concentration (µM) | Absorbance at 405 nm (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control | 0 | 0.15 ± 0.02 | 1.0 |

| This compound | 10 | 0.32 ± 0.03 | 2.1 |

| This compound | 20 | 0.45 ± 0.04 | 3.0 |

Note: The data presented in this table is illustrative and based on the reported dose-dependent increase in mineralization.[1][8] Actual values may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Osteogenic Differentiation

-

Cell Seeding: Seed MC3T3-E1 pre-osteoblastic cells into 24-well plates at a density of 5 x 10⁴ cells per well.

-

Cell Culture: Culture the cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Differentiation: Once the cells reach confluence, replace the growth medium with osteogenic differentiation medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment with this compound: Add this compound to the differentiation medium at the desired final concentrations (e.g., 10 µM and 20 µM). Include a vehicle control group (e.g., DMSO).

-